1-Benzyl-5-methyl-1H-indazol-3-OL
CAS No.:
Cat. No.: VC17958589
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-benzyl-5-methyl-2H-indazol-3-one |
| Standard InChI | InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(18)16-17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
| Standard InChI Key | JXZGYYGPFMSMGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(NC2=O)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Features
The molecular formula of 1-benzyl-5-methyl-1H-indazol-3-ol is C₁₅H₁₄N₂O, derived from the indazole backbone (C₇H₅N₂) with substitutions at the 1-, 3-, and 5-positions. Key structural attributes include:
-
Benzyl group at N1: Introduces aromatic bulk, potentially enhancing lipophilicity and influencing receptor binding interactions .
-
Methyl group at C5: Modifies electronic distribution within the indazole ring, potentially stabilizing tautomeric forms or altering metabolic stability .
-
Hydroxyl group at C3: Facilitates hydrogen bonding, a critical feature for pharmacological activity in anti-inflammatory agents .
Comparative analysis with the structurally similar 1-benzyl-1H-indazol-3-ol (C₁₄H₁₂N₂O, CAS 2215-63-6) reveals that the addition of a methyl group at C5 increases molecular weight by 14 g/mol and may slightly elevate melting points, as observed in analogous compounds . For instance, 1-benzyl-1H-indazol-3-ol exhibits a melting point of 166–170°C , whereas methyl-substituted variants like 1-(3-trifluoromethylphenyl)-1H-indazol-3-ol melt at 224–226°C , suggesting that alkylation impacts crystallinity.
Synthetic Routes and Methodological Considerations
Core Synthesis via Williamson Ether and Azide Cyclization
The synthesis of 1-benzylindazol-3-ol derivatives typically follows a multi-step protocol, as outlined in the patent US3712903A :
-
Etherification: Reaction of 1-benzyl-1H-indazol-3-ol with a haloalkyl cyanide (e.g., chloroacetonitrile) under Williamson conditions, forming a [1-benzyl-1H-indazol-3-yloxy]acetonitrile intermediate.
-
Cyano-to-Tetrazole Conversion: Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) catalyzed by LiCl and NH₄Cl, cyclizing the nitrile group into a tetrazole ring .
For 5-methyl substitution, the starting indazolone precursor must already incorporate the methyl group at C5. This could involve:
-
Directed C-H Functionalization: Rh(III)-catalyzed C-H activation, as demonstrated in the synthesis of succinimide-linked indazol-3-ols . For example, deuterium exchange experiments confirm reversible C-H bond cleavage at the ortho-position of aryl groups, a strategy adaptable for introducing methyl groups .
-
Grignard Reagent Alkylation: Substituted benzyl halides (e.g., 3-methylbenzyl bromide) could be reacted with indazolone intermediates to install the benzyl and methyl groups simultaneously .
Analytical Characterization
Key characterization data for analogous compounds include:
| Property | 1-Benzyl-1H-indazol-3-ol | 1-(3-Trifluoromethylphenyl)-1H-indazol-3-ol |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O | C₁₄H₁₀F₃N₂O |
| Melting Point (°C) | 166–170 | 224–226 |
| Purity (GC) | >98% | N/A |
| NMR Confirmation | Confirmed | Confirmed |
For 1-benzyl-5-methyl-1H-indazol-3-ol, expected deviations include upfield shifts in ¹H NMR for the C5 methyl group (δ ~2.3 ppm) and downfield shifts for the C3 hydroxyl proton (δ ~10.2 ppm) .
Pharmacological and Anti-Inflammatory Activity
While direct studies on 1-benzyl-5-methyl-1H-indazol-3-ol are absent, structurally related indazol-3-ol derivatives exhibit notable anti-inflammatory effects. For example:
-
Carrageenin-Induced Edema Test: 1-(3-Trifluoromethylphenyl)-1H-indazol-3-yloxymethyl tetrazole demonstrated significant edema reduction (40–60% at 10 mg/kg) in rodent models .
-
Mechanistic Insights: The hydroxyl group at C3 likely interacts with cyclooxygenase (COX) or phospholipase A2 (PLA2) enzymes, inhibiting prostaglandin synthesis . Methyl substitution at C5 may enhance metabolic stability, prolonging therapeutic effects .
Applications and Future Directions
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume